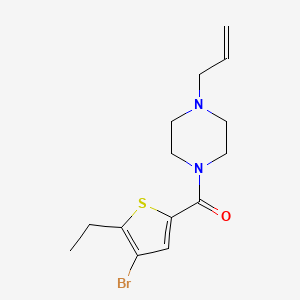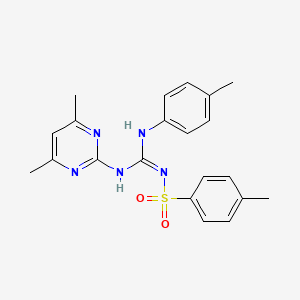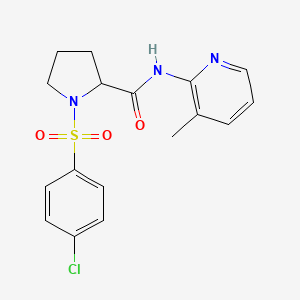
(4-ALLYLPIPERAZINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone is a complex organic compound that features a combination of piperazine, bromine, ethyl, and thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the brominated thiophene reacts with allylpiperazine.
Final Coupling: The final step involves coupling the piperazine-thiophene intermediate with a suitable methanone precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the methanone group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of (4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiophene ring may participate in electron transfer processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Allylpiperazino)(4-chloro-5-ethyl-2-thienyl)methanone
- (4-Allylpiperazino)(4-bromo-5-methyl-2-thienyl)methanone
- (4-Allylpiperazino)(4-bromo-5-ethyl-2-furanyl)methanone
Uniqueness
(4-Allylpiperazino)(4-bromo-5-ethyl-2-thienyl)methanone is unique due to the presence of both the piperazine and thiophene moieties, which confer distinct chemical and biological properties. Its bromine substitution also allows for further functionalization, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2OS/c1-3-5-16-6-8-17(9-7-16)14(18)13-10-11(15)12(4-2)19-13/h3,10H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEUXEGYRBYQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)CC=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5262147.png)
![1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5262151.png)

![N-[(3,4-dichlorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B5262165.png)
![N-(4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5262168.png)
![4-chloro-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5262180.png)
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] thiophene-2-carboxylate](/img/structure/B5262188.png)
![(5Z)-5-{[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5262195.png)

![2-ethyl-4-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1,3-oxazole-5-carboxamide dihydrochloride](/img/structure/B5262229.png)
![4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5262239.png)
![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-N-methylbenzenesulfonamide](/img/structure/B5262249.png)
![[2-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-oxoethyl]urea](/img/structure/B5262252.png)
![N-(4-methoxy-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5262256.png)
